Cfp-aaf-pab

Description

Historical Trajectories of Endopeptidase Inhibitor Discovery

The study of peptidases and the development of inhibitors have a rich history, driven by the recognition of their critical roles in health and disease. Early efforts focused on broad-spectrum inhibitors and the characterization of enzymes like pepsin, trypsin, and chymotrypsin, which are fundamental to digestion nih.gov. The discovery of metalloendopeptidases, such as thermolysin and carboxypeptidase A, further expanded the landscape of enzymatic targets nih.gov. The latter half of the 20th century saw significant advancements, particularly in understanding enzymes involved in cardiovascular regulation and neuropeptide processing.

The discovery of angiotensin-converting enzyme (ACE) and its role in blood pressure regulation spurred the development of ACE inhibitors, which revolutionized hypertension treatment nih.govnih.govnih.gov. Similarly, the identification of neutral endopeptidase (NEP) and its involvement in degrading natriuretic peptides and other vasoactive substances led to the exploration of NEP inhibitors as potential cardiovascular therapeutics nih.govoup.com. The development of highly specific inhibitors, often designed as substrate analogues, became a key strategy. This evolution also includes the creation of dual inhibitors targeting multiple enzymes or the development of more stable analogues to overcome limitations of earlier compounds, such as metabolic instability oup.comahajournals.org. The success in areas like HIV protease inhibition further underscored the therapeutic potential of modulating proteolytic activity nih.govwikipedia.org.

Evolution of Cfp-aaf-pab Research Paradigms

This compound was initially characterized as a potent, substrate-related inhibitor of metalloendopeptidase EC 3.4.24.15 (EP24.15), an enzyme known for its involvement in the metabolism of various bioactive peptides, including bradykinin (B550075), neurotensin (B549771), and enkephalins researchgate.netnih.gov. Early in vivo studies using this compound demonstrated significant physiological effects, such as lowering blood pressure and potentiating bradykinin-induced hypotension ahajournals.orgahajournals.org. However, a critical paradigm shift occurred with the discovery that these observed effects, particularly those mimicking ACE inhibition, were not due to this compound itself but rather to its metabolic conversion into N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala (cFP-AA) by endopeptidase 24.11 (neprilysin, EP24.11) researchgate.netnih.govahajournals.org.

This realization necessitated a refinement in research approaches. Studies began to distinguish between the direct inhibitory activity of this compound on EP24.15 and the indirect effects mediated by its metabolite on ACE. This led to research exploring the precise mechanism of action and the in vivo stability of this compound. The understanding that this compound could be cleaved by EP24.11, generating an ACE inhibitor, highlighted the importance of considering enzymatic conversion in interpreting experimental results. Consequently, research paradigms evolved to either carefully control for or specifically investigate the contributions of both EP24.15 inhibition and metabolite-mediated ACE inhibition. Furthermore, this understanding spurred the development of more stable analogues, such as those incorporating β-amino acids or α-aminoisobutyric acid (Aib), designed to resist cleavage by EP24.11 and thus isolate the specific effects of EP24.15/EP24.16 inhibition ahajournals.org.

This compound as a Research Probe in Peptidolysis

This compound serves as a valuable research probe for investigating the function of endopeptidase 24.15 (EP24.15) and its role in the degradation of bioactive peptides. EP24.15 is a metalloendopeptidase that cleaves peptide bonds on the carboxyl side of hydrophobic amino acids, with a preference for aromatic or basic residues in the P2 position oup.com. By selectively inhibiting EP24.15, this compound allows researchers to study the physiological consequences of blocking this specific enzymatic activity.

Its application has been instrumental in elucidating the involvement of EP24.15 in various biological pathways:

Bradykinin Metabolism: this compound has been used to demonstrate that EP24.15 plays a role in the metabolism of bradykinin, a potent vasodilator. Studies show that inhibition of EP24.15 potentiates bradykinin-induced hypotension, suggesting that EP24.15 contributes to bradykinin degradation ahajournals.orgahajournals.org.

Enkephalin Processing: EP24.15 is known to convert prodynorphin-derived peptides into leu-enkephalin. This compound has been employed to slow the degradation of these peptides in vitro and in vivo, providing insights into opioid peptide processing and antinociception nih.govnih.gov.

Gonadotropin-Releasing Hormone (GnRH) Regulation: Research has indicated that EP24.15 acts on GnRH in the median eminence. Studies using this compound have shown that inhibiting EP24.15 significantly increases the half-life and recovery of GnRH, impacting the LH surge and suggesting a physiological role for EP24.15 in shaping the GnRH signal aopwiki.org.

Renal Function: this compound has been used to investigate the effects of EP24.15 inhibition on renal hemodynamics and function. These studies have revealed that inhibition of EP24.15 can lead to increased glomerular filtration rate, urine volume, and sodium excretion, potentially through mechanisms independent of ACE inhibition ahajournals.org.

The use of this compound in these contexts provides quantitative data on enzyme activity and physiological responses, contributing significantly to the understanding of peptidolysis and the functional roles of EP24.15.

Properties

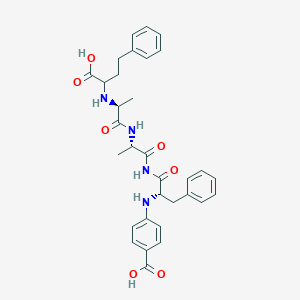

IUPAC Name |

4-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O7/c1-20(33-26(32(42)43)18-13-22-9-5-3-6-10-22)28(37)34-21(2)29(38)36-30(39)27(19-23-11-7-4-8-12-23)35-25-16-14-24(15-17-25)31(40)41/h3-12,14-17,20-21,26-27,33,35H,13,18-19H2,1-2H3,(H,34,37)(H,40,41)(H,42,43)(H,36,38,39)/t20-,21-,26?,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKWDJFXHHHJFU-FFXSJNGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922090 | |

| Record name | 4-[(1-{[2-({2-[(1-Carboxy-3-phenylpropyl)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]amino}-1-oxo-3-phenylpropan-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116560-97-5 | |

| Record name | N-(1-Carboxy-3-phenylpropyl)-alanyl-alanyl-phenylalanine-4-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116560975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(1-{[2-({2-[(1-Carboxy-3-phenylpropyl)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]amino}-1-oxo-3-phenylpropan-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Elucidation of Cfp Aaf Pab

Established Synthesis Routes for Cfp-aaf-pab

The synthesis of this compound, a peptide-like molecule, is typically achieved through established methods of peptide chemistry, most notably Solid-Phase Peptide Synthesis (SPPS). nih.gov SPPS is the cornerstone of modern peptide science, allowing for the stepwise assembly of an amino acid chain anchored to a solid resin support. thermofisher.comchemrxiv.org

The general procedure for synthesizing a peptide like this compound via Fmoc-based SPPS involves several key stages:

Resin Preparation : The synthesis begins with a resin, often a p-aminobenzyl (pAB) functionalized support, or by attaching the C-terminal amino acid (in this case, a p-aminobenzoate moiety derived from Phe-pAB) to a suitable resin like Wang or Rink Amide resin. peptide.com

Deprotection : The N-terminal protecting group of the resin-bound amino acid, typically the Fluorenylmethyloxycarbonyl (Fmoc) group, is removed using a mild base like piperidine (B6355638) in a solvent such as N,N-dimethylformamide (DMF). nih.govpeptide.com

Coupling : The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Ala-OH) is activated by a coupling reagent (like HBTU) and added to the reaction vessel to form a new peptide bond with the deprotected N-terminus of the growing chain. peptide.com

Iteration : The deprotection and coupling steps are repeated for each amino acid in the sequence (e.g., another Alanine (B10760859), followed by the N-capping group, N-[1-(R,S)-carboxy-3-phenylpropyl] or 'cFp').

Cleavage and Deprotection : Once the sequence is fully assembled, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). peptide.com

Purification : The crude peptide is then purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final high-purity this compound compound. nih.gov

This systematic, automated, or semi-automated process allows for the efficient and reliable production of this compound for research purposes. mdpi.comnih.gov

Development of this compound Analogues and Derivatives

A significant focus of research has been the development of this compound analogues to overcome limitations of the parent compound, primarily its poor in vivo stability. researchgate.net The peptide backbone is susceptible to cleavage by various proteases in biological systems, which limits its efficacy and complicates the interpretation of in vivo studies. researchgate.net

The primary rationale for designing derivatives is to enhance proteolytic resistance. A key vulnerability in related peptide inhibitors is the cleavage of specific peptide bonds by other enzymes, such as neprilysin (endopeptidase 24.11). researchgate.net For example, the Ala-Tyr bond in the related inhibitor cFP-AAY-pAB is known to be a scissile bond. researchgate.net Cleavage not only inactivates the inhibitor but can also generate metabolites with off-target activity. researchgate.net

To address this, rational design principles focus on modifying the peptide backbone at or near the susceptible cleavage site. Common strategies include:

Incorporation of Non-natural Amino Acids : Replacing standard L-amino acids with non-natural counterparts can sterically hinder the approach of proteases. A prominent example is the inhibitor JA-2 , which was developed based on the structure of cFP-AAY-pAb. researchgate.net In JA-2, a standard amino acid is replaced with α-aminoisobutyric acid (Aib) to increase stability for in vivo applications, resulting in a compound that is 20-30 times more potent at inhibiting its target. researchgate.net

Use of D-Amino Acids : Substituting an L-amino acid with its D-enantiomer can render the adjacent peptide bond unrecognizable to many proteases, which are typically stereospecific for L-amino acids.

Introduction of Beta-Amino Acids : Incorporating β-amino acids in place of α-amino acids alters the peptide backbone's conformation and spacing, effectively preventing recognition and cleavage by proteases like neprilysin. researchgate.net This strategy has been shown to eliminate binding to neprilysin entirely while retaining inhibitory activity against the target enzyme. researchgate.net

| Compound | Structural Feature | Design Rationale | Key Outcome | Reference |

|---|---|---|---|---|

| cFP-AAY-pAB | Standard α-amino acid sequence (Ala-Ala-Tyr) | Parent compound for stability studies | Susceptible to in vivo cleavage at the Ala-Tyr bond by neprilysin (EP 24.11). | researchgate.net |

| JA-2 | Contains α-aminoisobutyric acid (Aib) | Increase stability for in vivo studies | Greater stability and 20-30 fold higher potency than the parent compound. | researchgate.net |

| β-amino acid analogues | Contains β-amino acids replacing the scissile Ala-Tyr bond | Confer resistance to proteolysis by neprilysin | Binding to neprilysin was eliminated, preventing degradation. | researchgate.net |

The synthesis of modified peptide sequences follows the same fundamental principles of SPPS as the parent compound, with the desired modified amino acid being incorporated at the appropriate cycle.

cFP-AAY-pAB : The synthesis of N-[1-(R,S)-carboxyl-3-phenylpropyl]-Ala-Ala-Tyr-p-aminobenzoate is analogous to that of this compound. researchgate.netresearchgate.net The only difference is the use of Fmoc-Tyr(tBu)-OH (a tyrosine with its side chain protected by a tert-butyl group) instead of Fmoc-Phe-OH during the corresponding coupling step in the SPPS protocol.

cFP-A(D)AF-pAB : This designation suggests an analogue where one of the alanine residues is replaced by its D-enantiomer, D-Alanine. The synthesis would involve substituting Fmoc-Ala-OH with Fmoc-D-Ala-OH at the desired position in the peptide sequence during SPPS. This modification is a well-established strategy to increase resistance to enzymatic degradation, as proteases are highly specific to L-amino acids. preprints.org

Rational Design Principles for Enhanced Stability (e.g., JA-2)

Advanced Structural Characterization Techniques for this compound and its Complexes

A suite of sophisticated analytical techniques is employed to confirm the identity, purity, and structure of this compound and to elucidate the nature of its interaction with target enzymes.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the chemical structure of synthesized inhibitors. acs.orgbiorxiv.org 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom, allowing for verification of the covalent structure and stereochemistry. nih.govmdpi.com 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are used to assign all signals and confirm the connectivity of the atoms within the molecule. biorxiv.org

Mass Spectrometry (MS) : LC-MS, which couples liquid chromatography with mass spectrometry, is essential for verifying the molecular weight of the synthesized peptide and assessing its purity. nih.govfrontiersin.org High-resolution mass spectrometry provides a precise mass measurement, which helps to confirm the elemental composition of the final product. mdpi.com

High-Performance Liquid Chromatography (HPLC) : Analytical RP-HPLC is the primary method for determining the purity of the final peptide product. nih.gov The retention time of the compound on the column is a characteristic property, and the peak area is proportional to its concentration, allowing for quantification of purity. semanticscholar.org

X-ray Crystallography : This is the gold standard for determining the three-dimensional atomic structure of molecules. libretexts.org To understand how an inhibitor like this compound binds to its target, researchers co-crystallize the inhibitor with the target protein (e.g., FAP). nih.gov The resulting crystal is then exposed to X-ray beams, and the diffraction pattern is used to calculate a high-resolution 3D model of the protein-inhibitor complex. libretexts.orgcaltech.edu This provides precise details about the binding mode, key intermolecular interactions (like hydrogen bonds), and any conformational changes in the enzyme upon inhibitor binding. nih.gov

Table of Compound Names

| Abbreviation/Code | Full Chemical Name |

| This compound | N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate |

| cFP-AAY-pAB | N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Tyr-p-aminobenzoate |

| cFP-A(D)AF-pAB | N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-(D)Ala-Phe-p-aminobenzoate |

| JA-2 | A stabilized analogue of cFP-AAY-pAb containing α-aminoisobutyric acid |

| Fmoc | Fluorenylmethyloxycarbonyl |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| TFA | Trifluoroacetic acid |

| Aib | α-aminoisobutyric acid |

Enzymatic Inhibition Kinetics and Specificity Profiling

This compound's primary pharmacological activity stems from its potent and specific inhibition of EP24.15. However, its interaction profile extends to other peptidases, notably EP24.11 and ACE, through a metabolic conversion process.

This compound is recognized as a potent, substrate-related, and specific inhibitor of Metalloendopeptidase 24.15 (EP24.15), also known as thimet oligopeptidase (THOP1) researchgate.netnih.gov. Studies have quantified its inhibitory potency against EP24.15, with reported inhibition constants (Kᵢ) in the nanomolar range, such as 27 nM sci-hub.se. This high affinity underscores EP24.15 as its principal molecular target. While EP24.15 is its primary target, this compound has also been observed to inhibit EP24.16, albeit with lower potency oup.com.

A critical aspect of this compound's in vivo activity is its susceptibility to cleavage by Metalloendopeptidase 24.11 (EP24.11), also known as enkephalinase or neprilysin researchgate.netnih.govsci-hub.seahajournals.org. EP24.11 cleaves this compound at the Ala-Phe bond, a process that generates a metabolite, N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala (cFP-AA) researchgate.netnih.gov. This metabolite possesses significant Angiotensin-Converting Enzyme (ACE) inhibitory activity researchgate.netnih.gov. Consequently, the specificity of this compound for EP24.15 in vivo can be compromised, as its effects may be mediated, in part, by this ACE-inhibiting metabolite, especially if EP24.11 activity is also present nih.govsci-hub.se.

This compound itself does not exhibit intrinsic ACE inhibitory activity researchgate.net. However, its conversion by EP24.11 to cFP-AA results in potent competitive inhibition of ACE researchgate.netahajournals.org. The metabolite cFP-AA has demonstrated an ACE inhibitory constant (Kᵢ) as low as 0.2 fmol/L ahajournals.org. This metabolic activation pathway is believed to contribute significantly to the observed hypotensive effects and potentiation of bradykinin (B550075) responses attributed to this compound administration researchgate.netsci-hub.seahajournals.org.

The primary and most potent target for this compound is EP24.15 researchgate.net. While it can interact with EP24.16, its inhibitory potency is considerably reduced compared to its effect on EP24.15 oup.com. Crucially, studies have confirmed that this compound does not directly inhibit ACE activity ahajournals.org. The observed effects on ACE are exclusively mediated through its metabolite, cFP-AA, highlighting the importance of the EP24.11-mediated conversion pathway for ACE inhibition.

Competitive Inhibition of Angiotensin-Converting Enzyme (ACE) through Metabolic Conversion

Substrate Specificity of Target Enzymes Modulated by this compound

The enzymes targeted by this compound, particularly EP24.15, are involved in the metabolism of a range of bioactive peptides, including bradykinin.

Metalloendopeptidase 24.15 (EP24.15) plays a role in the degradation of bradykinin (BK), cleaving the peptide at the Phe⁵-Ser⁶ bond sci-hub.seahajournals.orgscispace.com. By inhibiting EP24.15, this compound effectively preserves bradykinin from degradation, thereby potentiating its biological effects, such as vasodilation and hypotension sci-hub.seoup.comahajournals.org. This potentiation is quantitatively demonstrated by a significant reduction in the effective dose 50 (ED₅₀) for bradykinin, approximately 10-fold, and a notable increase of 47% in the maximum depressor response to bradykinin when administered in the presence of this compound ahajournals.org. These findings strongly suggest a role for EP24.15 in the inactivation of bradykinin in vivo, and by extension, this compound's ability to modulate bradykinin-mediated physiological processes.

Gonadotropin-Releasing Hormone (GnRH) Processing

Gonadotropin-Releasing Hormone (GnRH) is a decapeptide synthesized in the hypothalamus that is central to the regulation of the reproductive system, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland researchgate.netebsco.com. The metabolic stability of GnRH is critical for its physiological function.

Endopeptidase 24.15 (EP24.15), also known as thimet oligopeptidase (TOP), has been identified as a primary enzyme responsible for the degradation of GnRH researchgate.netresearchgate.netnih.gov. EP24.15 cleaves GnRH at the Tyr5-Gly6 bond, generating the metabolite GnRH-(1-5) researchgate.netresearchgate.net. Studies have demonstrated that this compound, a specific active-site-directed inhibitor of EP24.15, effectively blocks the degradation of GnRH and the formation of its N-terminal fragments nih.gov. This inhibition by this compound suggests that EP24.15 is a key enzyme initiating GnRH breakdown both in vitro and in vivo nih.gov. Furthermore, the expression of EP24.15 in steroid-sensitive regions of the hypothalamus indicates its potential role in modulating GnRH concentrations and, consequently, reproductive physiology researchgate.net.

Opioid Peptide Biotransformation (e.g., Dynorphin-derived peptides, Leu-enkephalin)

Opioid peptides, such as enkephalins and dynorphins, are critical modulators of pain, mood, and other physiological processes mdpi.comresearchgate.net. Their synthesis and breakdown involve complex proteolytic pathways.

EP24.15 is recognized for its role in the biotransformation of proenkephalins into bioactive enkephalins scispace.comahajournals.org. Specifically, EP24.15 has been shown to convert various precursor peptides, including dynorphin (B1627789) A (1-8), β-neoendorphin, metorphamide, and Met-enkephalin-Arg6-Gly7-Leu8, into their respective enkephalin forms scispace.com. Research in pulmonary artery endothelial cells has identified this compound-sensitive endopeptidases, presumed to be EP24.15, as being involved in the conversion of dynorphin A1-8 into dynorphin A2-8, dynorphin A1-6, and leucine (B10760876) enkephalin researchgate.net. Dynorphin itself serves as a precursor for leucine-enkephalin nih.gov. Moreover, central administration of this compound has provided evidence suggesting dynorphin as an endogenous ligand involved in certain behavioral responses, with effects being antagonized by kappa opioid receptor blockers, underscoring this compound's influence on dynorphinergic pathways nih.gov.

Modulation of Other Vasoactive Peptides and Neuropeptides

Beyond GnRH and opioid peptides, EP24.15 and EP24.16 are known to degrade a range of other vasoactive peptides and neuropeptides that influence cardiovascular and other physiological functions scispace.comahajournals.org.

This compound has been observed to potentiate the hypotensive effects of bradykinin and enhance bradykinin-induced vasodepressor responses ahajournals.orgahajournals.org. While this compound itself may not directly inhibit angiotensin-converting enzyme (ACE), it can be metabolized by endopeptidase 24.11 (enkephalinase) into cFP-AA, a compound that does possess ACE inhibitory activity ahajournals.orgahajournals.org. This metabolic conversion can contribute to some of the observed cardiovascular effects. However, studies also indicate that certain renal effects attributed to this compound, such as increased glomerular filtration rate and urine volume, persist even in the presence of ACE inhibition. This suggests that EP24.15, or other peptidases affected by this compound, play a direct role in regulating renal function through the metabolism of vasoactive peptides ahajournals.org. EP24.15 is also known to degrade neurotensin (B549771) scispace.comahajournals.org.

Data Summary of this compound Action

The following table summarizes the key enzymes inhibited by this compound and their identified peptide substrates or affected pathways:

| Enzyme Inhibited by this compound | Peptide Substrates/Affected Peptides | Primary Role/Observed Effect |

| EP24.15 (Thimet Oligopeptidase) | Gonadotropin-Releasing Hormone (GnRH) | Cleaves GnRH at Tyr5-Gly6, initiating degradation. This compound inhibits this process, preserving GnRH levels researchgate.netresearchgate.netnih.gov. |

| Dynorphin A (1-8), β-neoendorphin, Metorphamide, Met-enkephalin-Arg6-Gly7-Leu8 | Converts these peptides into their respective enkephalin forms scispace.com. Involved in the conversion of dynorphin A1-8 to leucine enkephalin researchgate.net. | |

| Bradykinin | Degrades bradykinin scispace.comahajournals.org. This compound potentiates bradykinin-induced hypotension and vasodepressor responses ahajournals.orgahajournals.org. | |

| Angiotensin | Degrades angiotensin scispace.comahajournals.org. | |

| Neurotensin | Degrades neurotensin scispace.comahajournals.org. | |

| EP24.16 (Neurolysin) | (Less potently inhibited than EP24.15) | Contributes to the metabolism of various peptides ahajournals.orgoup.com. |

Compound Information

This compound

Full Chemical Name: N-[1-(R, S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate

Molecular Formula: C32H36N4O7

Compound Information

Cfp-aaf-pab

Full Chemical Name: N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate

Primary Target: Metalloendopeptidase EC 3.4.24.15 (EP24.15)

Associated Enzymes: Metabolized by Endopeptidase 24.11 (Neprilysin, EP24.11) to a compound with Angiotensin-Converting Enzyme (ACE) inhibitory activity.

Cellular and Subcellular Investigations of Cfp Aaf Pab

Influence on Intracellular and Extracellular Peptide Homeostasis

Cfp-aaf-pab, chemically identified as N-[1-(R, S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate, functions as a specific inhibitor targeting key metalloendopeptidases within biological systems ahajournals.orgoup.comscispace.comoup.com. Its primary targets are Endopeptidase EC 3.4.24.15 (EP24.15), also known as thimet oligopeptidase (THOP1), and Endopeptidase EC 3.4.24.16 (EP24.16), also known as neurolysin ahajournals.orgoup.comscispace.comoup.com. Research has established a high specificity for EP24.15, with a reported inhibition constant (K_i) of 27 nM sci-hub.se.

The inhibitory action of this compound has been observed to significantly modulate the homeostasis of several key peptides:

Bradykinin (B550075): Bradykinin is recognized as a significant substrate for both EP24.15 and EP24.16 oup.comscispace.comoup.com. The inhibition of these peptidases by this compound results in elevated levels of extracellular bradykinin, which is evidenced by the potentiation of bradykinin-induced physiological responses ahajournals.orgahajournals.org. Studies indicate that this compound administration can lead to an increase in plasma kinin levels, contributing to a more sustained bradykinin signaling ahajournals.orgahajournals.org.

Luteinizing Hormone-Releasing Hormone (LHRH): EP24.15 has been identified as a primary enzyme responsible for the degradation of LHRH nih.govresearchgate.net. In vivo administration of this compound has demonstrated a substantial increase in LHRH recovery within the brain, suggesting a marked reduction in its degradation rate and a consequent enhancement of LHRH homeostasis researchgate.net. This also translates to a prolonged half-life for LHRH in circulation researchgate.net.

Other Peptides: Beyond bradykinin and LHRH, EP24.15 and EP24.16 are known to degrade other peptides, including neurotensin (B549771) and angiotensin oup.comscispace.comoup.com. Consequently, this compound's inhibition of these enzymes influences the extracellular and potentially intracellular balance of these peptides as well. However, the specific quantitative impact on each peptide's homeostasis necessitates further detailed investigation.

The influence of this compound on peptide homeostasis is primarily demonstrated through its enzyme inhibitory activity and the subsequent effects on its substrate peptides.

| Peptidase Inhibited | Primary Substrate Peptides | Observed Effect of this compound on Degradation | Impact on Peptide Homeostasis |

| EP24.15 (Thimet Oligopeptidase / THOP1) | Bradykinin | Inhibition | Potentiation of bradykinin effects; increased plasma kinin levels ahajournals.orgahajournals.orgahajournals.org |

| EP24.15 (Thimet Oligopeptidase / THOP1) | Luteinizing Hormone-Releasing Hormone (LHRH) | Inhibition | Increased LHRH recovery in brain; prolonged LHRH half-life researchgate.net |

| EP24.15 (Thimet Oligopeptidase / THOP1) | Angiotensin I | Inhibition | Indirect influence via metabolite conversion to an ACE inhibitor ahajournals.orgsci-hub.seahajournals.org |

| EP24.16 (Neurolysin) | Various bioactive peptides (e.g., neurotensin, angiotensin) | Inhibition | Modulates degradation of substrates, influencing their extracellular availability oup.comoup.com |

It is important to consider that in vivo, this compound can undergo metabolism by neutral endopeptidase (NEP) into a derivative that exhibits angiotensin-converting enzyme (ACE) inhibitory activity ahajournals.orgsci-hub.senih.govahajournals.org. ACE itself plays a critical role in peptide homeostasis, particularly in the metabolism of bradykinin and the generation of angiotensin II oup.comoup.com. This metabolic conversion implies that observed in vivo effects attributed to EP24.15 inhibition may be influenced or compounded by concurrent ACE inhibition. Furthermore, while EP24.15 is often studied for its extracellular roles, its localization within intracellular compartments and potential functions in intracellular peptide processing are subjects of ongoing research nih.gov. The precise delineation of this compound's influence on intracellular versus extracellular peptide balance remains an area of continued scientific inquiry.

Compound List

This compound : N-[1-(R, S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate, a specific inhibitor of metalloendopeptidases EP24.15 and EP24.16.

EP24.15 (Thimet Oligopeptidase / THOP1) : A zinc metalloendopeptidase involved in the degradation of various bioactive peptides.

EP24.16 (Neurolysin) : A metalloendopeptidase that also participates in peptide metabolism.

Bradykinin : A vasoactive peptide that is a substrate for EP24.15 and EP24.16.

Luteinizing Hormone-Releasing Hormone (LHRH) : A decapeptide hormone that is a substrate for EP24.15.

Angiotensin I : A precursor peptide that is a substrate for EP24.15 and is converted to Angiotensin II by ACE.

Angiotensin II : A potent vasoconstrictor peptide, the product of Angiotensin I conversion by ACE.

Neurotensin : A peptide that is degraded by EP24.15.

Angiotensin-Converting Enzyme (ACE) : A dipeptidyl carboxypeptidase that converts Angiotensin I to Angiotensin II and degrades bradykinin.

Neutral Endopeptidase (NEP) : An enzyme that can metabolize this compound into an ACE inhibitor.

Pharmacological Research and in Vivo Methodologies with Cfp Aaf Pab

Preclinical Animal Models for Investigating Cfp-aaf-pab Effects

Research has utilized several animal models to elucidate the pharmacological actions of this compound.

Studies investigating myocardial ischemia/reperfusion (I/R) injury in rabbits have demonstrated the protective capabilities of this compound. In an anesthetized rabbit model where ischemia was induced by coronary artery occlusion, this compound administered alone resulted in a reduction in the amount of infarcted tissue sci-hub.se. This agent also augmented the protective effects observed when combined with inhibitors of Angiotensin-Converting Enzyme (ACE) and EP24.11 sci-hub.se. The beneficial impact of this compound in this model was found to be reversible by a Bradykinin (B550075) B2 receptor antagonist, HOE140, suggesting its protective role is mediated through the preservation of endogenous bradykinin sci-hub.se. Further research indicated that this compound, alongside other bradykinin-inactivating enzyme inhibitors, provided a sustained cardioprotective effect against myocardial infarction in rabbit hearts for up to 7 days post-reperfusion nih.gov. When combined with ACE inhibitors like ramiprilat (B1678798), this compound treatment led to a reduction in infarct size at both 3 and 7 days, with additive effects noted after 3 days of reperfusion nih.gov. These findings suggest that inhibiting bradykinin-degrading enzymes protects endogenous bradykinin, thereby offering long-lasting protection against myocardial I/R injury nih.govbrieflands.com.

In rodent models, this compound has been observed to influence renal hemodynamics and function. Studies in rats indicated that this compound administration lowered mean blood pressure, increased cardiac output, and enhanced renal blood flow ahajournals.orgahajournals.orgnih.govmendeley.com. It also potentiated the vasodepressor response induced by intravenous bradykinin ahajournals.orgahajournals.orgnih.govmendeley.com. While this compound appeared to inhibit ACE in vivo, as evidenced by its abolition of the blood pressure response to angiotensin I, its renal effects were further investigated in the presence of an ACE inhibitor, enalaprilat (B1671235) ahajournals.orgnih.govmendeley.com. In enalaprilat-pretreated rats, this compound continued to significantly increase glomerular filtration rate (GFR), urine volume, and urinary sodium and potassium excretion, suggesting these specific renal effects are independent of ACE inhibition ahajournals.orgnih.govmendeley.com.

Table 1: Renal Functional Changes Induced by this compound in Rats (in the presence of an ACE inhibitor)

| Parameter | Change (%) | P-value |

| Glomerular Filtration Rate | +44 ± 9 | < 0.01 |

| Urine Volume | +118 ± 10 | < 0.001 |

| Urinary Sodium Excretion | +230 ± 31 | < 0.001 |

| Urinary Potassium Excretion | +68 ± 14 | < 0.01 |

Data are presented as mean ± SEM, reflecting changes compared to enalaprilat/vehicle-treated rats ahajournals.orgnih.govmendeley.com.

The role of EP24.15 in the metabolism of Gonadotropin-Releasing Hormone (GnRH) has been explored using this compound. In rats, intracerebroventricular administration of this compound, a specific inhibitor of EP24.15, led to a significant increase (over 10-fold) in the recovery of GnRH in the brain aopwiki.org. In contrast, inhibitors targeting other peptidases, such as EP24.11 (cFP-F-pAB) or ACE (captopril), did not yield a comparable increase in GnRH recovery aopwiki.org. Furthermore, intravenous administration of GnRH in conjunction with this compound resulted in an extended half-life of GnRH, increasing it from 10 minutes to 20 minutes aopwiki.org. These findings suggest that EP24.15 plays a crucial role in the degradation of GnRH, and its inhibition by this compound can modulate GnRH levels, potentially influencing neuroendocrine signaling pathways such as the regulation of the luteinizing hormone (LH) surge aopwiki.org.

Table 2: Effects of this compound on GnRH Levels in Rats

| Treatment | GnRH Recovery (Fold Increase) | GnRH Half-life (min) |

| GnRH alone | 1 | 10 |

| GnRH + this compound (ICV) | >10 | - |

| GnRH + cFP-F-pAB (IV) | - | 15 |

| GnRH + this compound (IV) | - | 20 |

ICV: Intracerebroventricular; IV: Intravenous. Data are based on findings from studies in rats aopwiki.org.

This compound has been investigated for its effects on nociception and pain perception in rodent models. Studies utilizing intermittent cold-water swims (ICWS) in rats showed that central administration of this compound, a selective EP24.15 inhibitor, dose-dependently increased antinociception in both tail-flick and jump tests nih.govnih.govresearchgate.net. These effects were observed without altering basal nociceptive thresholds nih.govresearchgate.net. The antinociceptive outcome was confirmed to be opioid-mediated, as it was significantly reduced by the opioid receptor antagonist naloxone (B1662785) nih.govnih.gov. Specifically, this compound demonstrated an ability to enhance the antinociceptive effects of longer-chained opioid peptides like MERGL and dynorphin (B1627789) A1-8 nih.gov. These findings suggest that EP24.15 is involved in the degradation of specific opioid peptides, and its inhibition by this compound can potentiate their analgesic properties nih.gov.

Table 3: Antinociceptive Effects of this compound in Rat Models

| Behavioral Test | Treatment | Dose Range (ICV) | Antinociception Increase (%) | Notes |

| Tail-Flick | This compound | 0.25-25 nmol | 28-41 | Dose-dependent increase in antinociception nih.govresearchgate.net. |

| Jump Test | This compound | 0.25-25 nmol | 49-51 | Dose-dependent increase in antinociception; opioid-mediated nih.govnih.govresearchgate.net. |

| Tail-Flick | This compound + Dynorphin A1-8 | - | Increased | Dynorphin A1-8 alone failed to induce antinociception; co-administration with this compound increased thresholds nih.gov. |

| Jump Test | This compound + Dynorphin A1-8 | - | Increased | Effect blocked by naloxone and naltrexone, indicating opioid receptor involvement nih.gov. |

ICV: Intracerebroventricular. Percentages for tail-flick and jump tests are approximate increases observed with EP24.15 inhibitors researchgate.net.

Neuroendocrine Regulation Models (e.g., GnRH pulsatility and recovery)

Combinatorial Pharmacological Interventions

The potential synergistic effects of this compound when combined with other peptidase inhibitors, particularly ACE inhibitors, have been explored. In the context of myocardial I/R injury, the co-administration of this compound with ACE inhibitors like ramiprilat not only enhanced cardioprotection but also led to increased tissue bradykinin levels sci-hub.senih.govbrieflands.com. This suggests that inhibiting bradykinin-inactivating enzymes, such as EP24.15, alongside ACE, can preserve endogenous bradykinin, thereby providing more robust and sustained protection against cardiac I/R damage nih.govbrieflands.com. In renal studies, while ACE inhibition by enalaprilat accounted for some of the cardiovascular effects of this compound, the compound still elicited significant renal functional improvements (e.g., increased GFR, urine output, and electrolyte excretion) independently of ACE inhibition ahajournals.orgnih.govmendeley.com. This indicates that EP24.15 inhibition may contribute to distinct renal effects not mediated by the renin-angiotensin system ahajournals.orgnih.govmendeley.com.

Compound List:

This compound: N-[1-(RS)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate

Antagonist Reversal Studies to Delineate Receptor-Mediated Effects

Studies involving this compound have utilized antagonist reversal to elucidate the receptor-mediated pathways influenced by its enzymatic inhibition. Specifically, research has indicated that the antinociceptive effects of this compound, achieved through the inhibition of endopeptidase 24.15, are sensitive to opioid receptor antagonists tandfonline.com.

In one study, intracerebroventricular administration of this compound, along with other endopeptidase inhibitors, elicited dose-dependent antinociception in rats, observed in both the tail-flick and jump tests tandfonline.com. Crucially, the administration of naloxone, a known opioid antagonist, significantly reduced the antinociceptive effects produced by these inhibitors, particularly on the jump test tandfonline.com. This finding suggests that the pain-relieving properties mediated by the inhibition of endogenous peptide degradation by this compound are, at least in part, linked to the modulation of opioid pathways tandfonline.com. The study noted that motor performance remained unaffected, indicating the observed effects were specific to antinociception rather than general motor impairment tandfonline.com.

While direct studies detailing this compound's interaction with BK2 receptors are not explicitly detailed in the provided search results, its known function in inhibiting enzymes that metabolize bradykinin suggests an indirect link. Bradykinin is a potent mediator that acts via BK receptors. By inhibiting the degradation of bradykinin, this compound could potentially enhance bradykinin's effects, which could then be studied using BK2 receptor antagonists to confirm the bradykinin-mediated component of its activity. However, the direct evidence presented focuses on opioid receptor involvement as demonstrated by naloxone reversal.

Analytical Methodologies for In Vivo Pharmacokinetics and Metabolite Identification

The in vivo behavior of this compound, including its pharmacokinetic profile and metabolic fate, is critical for understanding its therapeutic potential and limitations. While specific detailed pharmacokinetic parameters (like half-life, Cmax, AUC) for this compound are not extensively detailed in the provided snippets, studies have utilized analytical methodologies to assess its impact on other peptides and its own presence in biological systems.

Research has shown that this compound, as an inhibitor of endopeptidase 24.15, can significantly increase the recovery and half-life of peptides like Gonadotropin-releasing hormone (GnRH) when co-administered in vivo . For instance, concurrent administration of GnRH and this compound after intracerebroventricular injection in rats led to a more than tenfold increase in GnRH recovery from the brain compared to GnRH alone . Similarly, intravenous administration of this compound with GnRH resulted in an increase in GnRH's half-life from 10 minutes to 20 minutes researchgate.net. The concurrent administration of this compound with another inhibitor, cFP-F-pAB (an inhibitor of endopeptidase 24.11), resulted in an eightfold increase in GnRH half-life . These findings highlight the utility of analytical techniques to measure peptide levels and their stability in the presence of this compound, indirectly reflecting the compound's in vivo activity.

Metabolite identification studies, a key component of in vivo pharmacokinetic analysis, are crucial for understanding how a drug is processed by the body bioivt.comdiva-portal.orgmdpi.comnih.gov. While specific metabolites of this compound itself are not detailed in the provided search results, the general methodologies for metabolite identification involve techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to characterize and identify breakdown products in biological matrices like plasma, urine, and feces bioivt.comdiva-portal.orgmdpi.com. These analytical approaches are fundamental for determining the complete pharmacokinetic profile of a compound and are essential for drug development.

Advanced Research Techniques and Theoretical Approaches

Systems Biology and Omics Approaches in Cfp-aaf-pab Research

Proteomic Profiling of Enzyme Expression and Activity Modulation

Proteomic profiling offers a comprehensive approach to study the functional state of enzymes within a biological system. Techniques like Activity-Based Protein Profiling (ABPP) are particularly valuable in this context. ABPP utilizes chemical probes designed to target the active sites of enzymes, allowing for the visualization and quantification of enzyme activity directly within complex proteomes, cells, or even in vivo models annualreviews.orgnih.govrsc.orgum.esresearchgate.net.

Methodology and Application: ABPP probes are typically small molecules that covalently label active enzymes. This labeling can then be detected through various methods, including gel electrophoresis, mass spectrometry, or microarray platforms rsc.orgresearchgate.netacs.org. By comparing proteomic profiles of cells treated with a peptidase inhibitor to untreated controls, researchers can:

Assess Target Engagement: Determine if the inhibitor effectively binds to and modulates the activity of its intended target enzyme(s) (e.g., EP24.15 and EP24.16 for this compound) annualreviews.orgnih.govrsc.org.

Evaluate Selectivity: Identify off-target interactions by observing the inhibitor's effect on other enzymes within the proteome, which is crucial given that this compound can be metabolized into an ACE inhibitor nih.govrsc.orgahajournals.orgnih.gov.

Discover Novel Targets: Identify previously uncharacterized enzymes that are affected by the inhibitor, potentially revealing new roles for specific peptidase families annualreviews.orgnih.govum.es.

Monitor Enzyme Activity States: Quantify changes in the activity of specific enzymes or enzyme families in response to inhibition, providing insights into enzyme regulation and signaling cascades rsc.orgum.esresearchgate.net.

Research Findings and Data Tables: While ABPP is a well-established technique for studying enzyme inhibitors and their impact on enzyme activity and expression, direct research findings and data tables specifically applying proteomic profiling to characterize the enzyme expression or activity modulation caused by this compound were not identified in the provided search results. Such studies would typically involve comparing proteomic profiles (e.g., labeled enzyme abundance or activity levels) between cells treated with this compound and control cells, presenting data in tables that detail quantified enzyme activities or relative expression levels.

Transcriptomic Analysis of Pathways Influenced by Peptidase Inhibition

Transcriptomic analysis, primarily through RNA sequencing (RNA-Seq), provides a high-throughput method to globally assess gene expression patterns within a cell or tissue. This technique is instrumental in understanding the cellular response to pharmacological interventions, including peptidase inhibitors, by identifying changes in gene expression that reflect altered cellular functions and signaling pathways cd-genomics.comlongdom.orglongdom.orgfrontiersin.org.

Methodology and Application: The process typically involves isolating RNA, converting it to complementary DNA (cDNA), sequencing the cDNA libraries, and performing bioinformatics analysis to identify differentially expressed genes (DEGs) cd-genomics.comlongdom.orglongdom.org. Pathway enrichment analysis, using tools like Gene Ontology (GO) or Kyoto Encyclopedia of Genes and Genomes (KEGG), then interprets these DEGs to identify affected biological pathways longdom.orgmdpi.com. For peptidase inhibitors like this compound, transcriptomic analysis can reveal:

Downstream Pathway Activation/Repression: Identify which cellular pathways are significantly altered (up- or down-regulated) as a consequence of peptidase inhibition. This could include pathways involved in peptide signaling, cell growth, or metabolic processes cd-genomics.comlongdom.orgfrontiersin.orgmdpi.com.

Identification of Novel Biomarkers: Discover genes or pathways whose expression changes are indicative of the inhibitor's action or potential therapeutic efficacy cd-genomics.comfrontiersin.org.

Understanding Complex Biological Responses: Elucidate the broader cellular consequences of inhibiting specific peptidases, which may involve compensatory mechanisms or indirect effects on gene regulation cd-genomics.comfrontiersin.org.

Target Pathway Validation: Confirm or refine hypotheses about the molecular mechanisms by which peptidase inhibition impacts cellular physiology frontiersin.orgnih.gov.

Research Findings and Data Tables: The search results highlight the broad utility of transcriptomic analysis in drug discovery and understanding cellular mechanisms. However, specific research findings and data tables detailing transcriptomic analyses that map the pathways influenced by this compound were not found. Such data would typically be presented as lists of differentially expressed genes, enriched pathways with associated p-values, and heatmaps illustrating gene expression patterns.

Future Directions and Emerging Research Frontiers for Cfp Aaf Pab

Rational Design and Synthesis of Next-Generation Peptidase Inhibitors

The development of Cfp-aaf-pab has been a significant step in understanding the function of EP24.15. However, its utility in in vivo studies has been hampered by its instability. researchgate.netresearchgate.net The enzyme neprilysin (EP24.11) can cleave this compound, generating a potent inhibitor of angiotensin-converting enzyme (ACE), which complicates the interpretation of its physiological effects. nih.govresearchgate.netresearchgate.net

Future research will focus on the rational design of this compound analogs with improved stability and selectivity. Key strategies include:

Incorporation of Non-Standard Amino Acids: Replacing the scissile Ala-Tyr bond with modified amino acids, such as β-amino acids, can confer resistance to cleavage by EP24.11 while maintaining inhibitory activity against EP24.15. researchgate.netresearchgate.net

Reduced Amide Bonds: Modifying the peptide backbone, for instance, by reducing the amide bond between alanine (B10760859) and tyrosine, can enhance stability, although this may impact potency. researchgate.net

Computational Modeling: Advanced computational methods, such as 3D QSAR, can predict the binding conformations of inhibitors and guide the synthesis of novel compounds with optimized interactions with the EP24.15 active site.

These efforts aim to produce second-generation inhibitors that are more stable and specific, allowing for a clearer delineation of the physiological roles of EP24.15.

Identification of Novel Biological Substrates and Downstream Signaling Pathways

This compound has been instrumental in identifying several key substrates of EP24.15, including gonadotropin-releasing hormone (GnRH), bradykinin (B550075), and neurotensin (B549771). nih.govresearchgate.netaopwiki.org The inhibition of EP24.15 by this compound leads to a significant increase in the half-life of these peptides, potentiating their biological effects. aopwiki.orgahajournals.org For example, the concurrent administration of GnRH and this compound resulted in a more than 10-fold increase in GnRH recovery in the brain. aopwiki.org

Emerging research should now focus on uncovering the broader landscape of EP24.15 substrates and their downstream signaling cascades. This can be achieved through:

Advanced Proteomics: Utilizing high-throughput mass spectrometry-based techniques to identify novel endogenous peptides that are degraded by EP24.15.

Cell-Based Assays: Employing cell lines, such as the AtT-20 pituitary tumor cell line, to study the processing of potential substrates in a controlled environment. aopwiki.orgoup.com

In Vivo Models: Using animal models to investigate the physiological consequences of EP24.15 inhibition on newly identified substrate pathways.

The identification of novel substrates will expand our understanding of the diverse physiological processes regulated by EP24.15, which is known to be widely distributed in tissues such as the brain, testes, and pituitary gland. aopwiki.orgoup.com

Integration of this compound Research with Broader Physiological Systems Biology

The effects of this compound extend across multiple physiological systems, including the cardiovascular, renal, and nervous systems. nih.govahajournals.orgtandfonline.com For instance, it has been shown to lower blood pressure, increase renal blood flow, and exhibit antinociceptive properties. ahajournals.orgtandfonline.com However, these effects are often complex and can be influenced by the compound's off-target effects, particularly its conversion to an ACE inhibitor. nih.govahajournals.org

A systems biology approach is crucial to unravel the intricate network of interactions influenced by this compound. This involves:

Multi-Omics Analysis: Integrating genomics, transcriptomics, proteomics, and metabolomics data to construct comprehensive models of the physiological response to EP24.15 inhibition.

Network Pharmacology: Mapping the interactions of this compound and its metabolites with various enzymes and receptors to understand its polypharmacological effects.

Cardioprotective and Neuroprotective Studies: Investigating the potential of stable EP24.15 inhibitors in models of ischemic preconditioning and neurodegenerative diseases. nih.gov

Such an integrated approach will provide a holistic view of the role of EP24.15 in health and disease, paving the way for targeted therapeutic interventions.

Development of Innovative Methodologies for Peptidase and Peptide Research

The study of peptidases and their inhibitors relies on robust and sensitive analytical techniques. The challenges associated with the instability of compounds like this compound highlight the need for methodological advancements. researchgate.netresearchgate.net

Future research should prioritize the development of:

Novel Assay Formats: Creating high-throughput screening assays that can differentiate between the activities of closely related peptidases like EP24.15 and EP24.11.

Advanced Imaging Techniques: Utilizing techniques like immunocytochemistry and confocal microscopy to visualize the subcellular localization of EP24.15 and its interaction with inhibitors in real-time. oup.com

Stable Isotope Labeling: Employing stable isotope-labeled peptides to accurately track their degradation and the efficacy of inhibitors in vivo.

These innovative methodologies will not only facilitate the development of better EP24.15 inhibitors but also contribute to the broader field of peptide and peptidase research.

Q & A

Q. What are the critical parameters for validating the specificity of this compound in enzyme inhibition assays?

- Methodological Answer : Researchers must: (i) Use recombinant EP24.15 and ACE in parallel assays to confirm target specificity. (ii) Calculate inhibition constants () via competitive binding curves, ensuring cross-reactivity with structurally similar enzymes (e.g., ACE) is ruled out. (iii) Validate results with knockout cell lines or siRNA silencing to isolate EP24.15-dependent effects .

Q. How can researchers address contradictions between in vitro efficacy and in vivo performance of this compound?

- Methodological Answer : Discrepancies often arise from metabolite interference (e.g., cFP-Ala-Ala acting as an ACE inhibitor). To resolve this: (i) Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations of this compound with active metabolites. (ii) Use in situ perfusion models (e.g., liver or kidney) to identify degradation hotspots. (iii) Compare results with stable analogs (e.g., D-amino acid substitutions) to confirm instability as the primary failure mode .

Advanced Research Questions

Q. What computational strategies can predict metabolite formation pathways for unstable compounds like this compound?

- Methodological Answer :

- Step 1 : Use molecular dynamics (MD) simulations to model peptide backbone flexibility and identify cleavage-prone regions.

- Step 2 : Apply machine learning tools (e.g., MetaPred or XenoSite) trained on protease-substrate databases to predict degradation sites.

- Step 3 : Validate predictions with tandem mass spectrometry (MS/MS) fragmentation patterns of in vivo samples .

Q. How should researchers optimize experimental protocols to minimize confounding effects from this compound metabolites?

- Methodological Answer :

- Strategy 1 : Co-administer protease inhibitors (e.g., phosphoramidon for EP24.15) to stabilize this compound in vivo.

- Strategy 2 : Develop prodrug formulations with protective groups (e.g., PEGylation) to delay degradation.

- Strategy 3 : Use microdialysis probes in target tissues to measure local concentrations of intact this compound, bypassing systemic metabolite interference .

Q. What statistical frameworks are suitable for analyzing contradictory data on this compound’s mechanism of action?

- Methodological Answer :

- Bayesian Hierarchical Modeling : Accounts for variability across studies (e.g., differences in animal models or dosing regimens).

- Sensitivity Analysis : Tests whether conclusions hold when excluding datasets with high metabolite interference.

- Meta-Regression : Identifies covariates (e.g., pH, temperature) explaining divergence in reported values .

Data Management and Reproducibility

Q. What standards should guide data documentation for this compound studies to ensure reproducibility?

- Methodological Answer :

- Template : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw HPLC/MS spectra, PK/PD curves, and annotated code for statistical analyses.

- Metadata : Document batch-specific purity, storage conditions, and protease activity assays for biological samples.

- Repository : Use domain-specific platforms (e.g., Metabolights for metabolomics data) with persistent identifiers (DOIs) .

Cross-Disciplinary Applications

Q. How can this compound research inform broader studies on protease inhibitor design?

- Methodological Answer :

- Lessons Learned :

(i) Prioritize structural rigidity (e.g., cyclization, unnatural amino acids) to reduce degradation.

(ii) Integrate in silico stability screens early in drug discovery pipelines.

(iii) Develop dual-function inhibitors targeting both proteases and their regulatory partners to mitigate compensatory mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.